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Compound Name:
N,N-Dimethyl-1-(morpholin-2-

yl)methanamine dihydrochloride

Cat. No.: B051703 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized for its

versatile physicochemical properties that enhance drug-like characteristics such as aqueous

solubility, metabolic stability, and bioavailability.[1] This technical guide provides an in-depth

overview of the key therapeutic targets of morpholine-containing compounds, presenting

quantitative data, detailed experimental protocols, and visual representations of relevant

signaling pathways and workflows to support drug discovery and development efforts.

Central Nervous System (CNS) Disorders
Morpholine derivatives have shown significant promise in the treatment of a range of CNS

disorders, including neurodegenerative diseases, mood disorders, and pain.[2] Their ability to

cross the blood-brain barrier makes them particularly suitable for targeting CNS pathologies.[3]

Neurodegenerative Diseases
Alzheimer's Disease:

Key enzymatic targets in Alzheimer's disease include Acetylcholinesterase (AChE),

Butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1

(BACE1). Morpholine-containing compounds have been developed as potent inhibitors of these

enzymes.
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Cholinesterase Inhibition: Morpholine derivatives have been shown to inhibit both AChE and

BChE, enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4][5][6]

Table 1: Cholinesterase Inhibitory Activity of Selected Morpholine Derivatives

Compound Target IC50 (µM) Ki (µM) Inhibition Type

11g AChE 1.94 ± 0.13 - Mixed

BChE 28.37 ± 1.85 - -

11a AChE - - Mixed

MO5 AChE 6.1 2.52 ± 0.17 Competitive

MO9 AChE 12.01 7.04 ± 0.32 Non-competitive

43e AChE 6.1 ± 0.0048 - -

BChE 18.09 ± 0.38 - -

43i AChE 12.01 ± 2.13 - -

43g BChE 24.83 ± 0.34 - -

BACE1 Inhibition: BACE1 is a key enzyme in the production of amyloid-β peptides.

Experimental Protocol: BACE1 Inhibitor Screening Assay

A common method for screening BACE1 inhibitors is a fluorescence resonance energy

transfer (FRET) assay.[7]

Reagents:

BACE1 (human recombinant)

BACE1 Substrate (a peptide with a fluorescent donor and a quencher)

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

Test compound (dissolved in a suitable solvent like DMSO)
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Stop Solution

Procedure:

1. In a 96-well plate, add Assay Buffer to the background wells.

2. To the initial activity and inhibitor wells, add Assay Buffer and BACE1 enzyme.

3. Add the test compound to the inhibitor wells and solvent to the control wells.

4. Pre-incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature

(e.g., 37°C).[8]

5. Initiate the reaction by adding the BACE1 substrate to all wells.

6. Incubate for a set time (e.g., 40-60 minutes) at room temperature.[9] The reaction can

be monitored kinetically.

7. Stop the reaction by adding a Stop Solution.

8. Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex:

335-345 nm, Em: 485-510 nm).[9]

Signaling Pathway: Amyloid Precursor Protein Processing
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Amyloid Precursor Protein (APP) processing pathways.

Parkinson's Disease:

Monoamine Oxidase (MAO) Inhibition: Morpholine-based chalcones have been identified as

potent and selective inhibitors of MAO-B, an enzyme involved in the degradation of

dopamine.[10]

Table 2: MAO Inhibitory Activity of Morpholine-Based Chalcones
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Compound Target IC50 (µM) Ki (µM)

Selectivity
Index (SI =
IC50 MAO-A /
IC50 MAO-B)

MO1 MAO-B 0.030 - >333

MO7 MAO-A 7.1 - -

MAO-B 0.25 - 28.4

MO5 MAO-B 1.31 - -

MO9 MAO-B 0.36 - -

Dopamine Receptor Ligands: Certain morpholine and 1,4-oxazepane derivatives have been

synthesized as selective ligands for the dopamine D4 receptor, a potential target for

antipsychotic drugs with reduced side effects.[11][12]

Cancer
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling

pathway is frequently dysregulated in cancer, making it a prime target for therapeutic

intervention. Several morpholine-containing compounds have been developed as potent

inhibitors of this pathway.[13]

Table 3: PI3K/mTOR Inhibitory Activity of Selected Morpholine Derivatives
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Compound Target IC50 (nM) Ki (nM)

ZSTK474 (1) PI3Kα 5.0 -

PI3Kδ 3.9 -

6a (ethanolamine

analog)
PI3Kα 9.9 -

6b (diethanolamine

analog)
PI3Kα 3.7 -

PQR309 PI3Kα - 3.1

mTOR - 8.8

PKI-587 PI3Kα 0.4 -

mTOR 1.6 -

Experimental Protocol: PI3Kα Kinase Assay

A common method to measure PI3Kα activity is the ADP-Glo™ Kinase Assay.[14][15]

Reagents:

PI3Kα enzyme

Lipid substrate (e.g., PIP2)

ATP

PI3K Reaction Buffer

ADP-Glo™ Reagent and Kinase Detection Reagent

Test compound

Procedure:

1. Add the test compound or vehicle to the wells of a 384-well plate.
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2. Add a mixture of the PI3Kα enzyme and lipid substrate.

3. Initiate the reaction by adding ATP.

4. Incubate at room temperature for a specified time (e.g., 60 minutes).

5. Add ADP-Glo™ Reagent to deplete the remaining ATP.

6. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal.

7. Measure the luminescence, which is proportional to the amount of ADP formed and thus

the kinase activity.

Signaling Pathway: PI3K/Akt/mTOR Pathway
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The PI3K/Akt/mTOR signaling pathway.
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Infectious Diseases
Morpholine derivatives have demonstrated broad-spectrum antimicrobial activity.

Antifungal Activity
A variety of morpholine-containing compounds have been synthesized and evaluated for their

activity against pathogenic fungi.

Table 4: Antifungal Activity of Selected Morpholine Derivatives

Compound Fungal Strain MIC (µg/mL)

20 A. niger 50

C. albicans 25

22 A. niger 12.5

C. albicans 12.5

24 A. niger 6.25

C. albicans 6.25

Sila-analog 24 C. albicans ATCC 24433 0.5

C. neoformans ATCC 34664 0.25

A. niger ATCC 10578 1

Experimental Protocol: Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using a broth microdilution

method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Reagents:

Fungal isolates

Standard antifungal agent (e.g., Fluconazole)
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Culture medium (e.g., RPMI-1640)

Test compounds

Procedure:

1. A serial dilution of the test compounds is prepared in a 96-well microtiter plate.

2. A standardized inoculum of the fungal suspension is added to each well.

3. The plates are incubated at a specific temperature (e.g., 35°C) for a defined period

(e.g., 24-48 hours).

4. The MIC is determined as the lowest concentration of the compound that causes a

significant inhibition of fungal growth compared to the control.

Antibacterial Activity
Morpholine derivatives have also been investigated for their antibacterial properties.

Table 5: Antibacterial Activity of Selected Morpholine Derivatives

Compound Bacterial Strain MIC (µg/mL)

22 S. aureus 12.5

E. coli 25

24 V. cholerae 6.25

P. aeruginosa 6.25

4 S. aureus - (Inhibition zone: 21 mm)

6 E. coli - (Inhibition zone: 19 mm)

Experimental Protocol: Antibacterial Susceptibility Testing

The cup-plate method using nutrient agar is a common technique for evaluating antibacterial

activity.[16]
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Reagents:

Bacterial strains

Nutrient agar medium

Standard antibiotic (e.g., Ciprofloxacin)

Test compounds

Procedure:

1. The nutrient agar is seeded with the test bacterium.

2. Wells or "cups" are created in the agar.

3. A specific concentration of the test compound is added to each well.

4. The plates are incubated, and the diameter of the zone of inhibition around each well is

measured to determine the antibacterial activity.

Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and biological evaluation

of novel morpholine derivatives.
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General workflow for synthesis and evaluation.
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This guide highlights the significant potential of morpholine-containing compounds across

diverse therapeutic areas. The provided data and protocols offer a valuable resource for

researchers engaged in the design and development of novel morpholine-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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